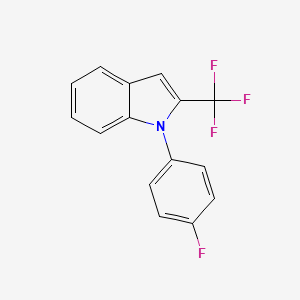

1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole

Description

Properties

Molecular Formula |

C15H9F4N |

|---|---|

Molecular Weight |

279.23 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-(trifluoromethyl)indole |

InChI |

InChI=1S/C15H9F4N/c16-11-5-7-12(8-6-11)20-13-4-2-1-3-10(13)9-14(20)15(17,18)19/h1-9H |

InChI Key |

KMKHWLDFYZCUGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2C3=CC=C(C=C3)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination Protocol

The most efficient route to 1-(4-fluorophenyl)-2-(trifluoromethyl)-1H-indole employs a palladium-catalyzed coupling between 2-(trifluoromethyl)-1H-indole and 1-bromo-4-fluorobenzene. Key steps include:

- Catalytic System : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and DavePhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, 10 mol%) in toluene at 140°C under inert atmosphere.

- Base : Sodium tert-butoxide (NaOtBu) facilitates deprotonation of the indole nitrogen.

- Yield : 87% after 14 hours, with minimal byproducts.

Mechanistic Insights :

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination of the indole nitrogen to the palladium center. Reductive elimination forms the N-aryl bond, with DavePhos enhancing electron richness at palladium to stabilize intermediates.

Indole Ring Construction with Preinstalled Substituents

Transition Metal-Mediated Cyclizations

Rhodium(III)-catalyzed C–H activation offers an alternative for late-stage functionalization:

- Substrate : 2-(Trifluoromethyl)-N-(4-fluorophenyl)aniline derivatives undergo oxidative cyclization using [Cp*RhCl₂]₂ (5 mol%), CsOAc, and Cu(OAc)₂ in DMF at 100°C.

- Scope : This method efficiently constructs the indole core but requires prefunctionalized anilines, complicating scalability.

Post-Functionalization of Indole Intermediates

Trifluoromethylation at C-2

Reductive Methods for Intermediate Processing

Nitro Group Reduction

A critical step in multi-stage syntheses involves reducing nitro precursors:

- Iron/Acetic Acid System : Iron powder in refluxing acetic acid quantitatively reduces 2-nitro-6-(trifluoromethyl)-N-(4-fluorophenyl)aniline to the corresponding indole.

- Catalytic Hydrogenation : Pd/C under H₂ atmosphere selectively reduces nitro groups without affecting CF₃ or fluorine substituents.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where the fluorophenyl or trifluoromethyl groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

Pathways Involved: The pathways involved may include signal transduction, gene expression, and metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The position and type of substituents on the indole ring significantly impact physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position: The target compound’s 4-fluorophenyl group at position 1 and -CF₃ at position 2 distinguish it from analogs like 3d (nitroethyl at position 3) and 2-(4-Fluorophenyl)-3-methyl-1H-indole (fluorophenyl at position 2). Trifluoromethyl groups confer greater electronegativity and resistance to oxidative metabolism compared to nitro or methyl groups .

Biological Activity :

- While the target compound’s activity is unreported, 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea demonstrates anti-HIV-1 activity via hydrogen bonding and π-π interactions with reverse transcriptase . The target’s -CF₃ group may similarly stabilize interactions with hydrophobic enzyme pockets.

Synthetic Accessibility :

- Analogs like 3d are synthesized via Friedel-Crafts alkylation (45–83% yield) , whereas the target compound may require direct trifluoromethylation strategies, which are less common in the evidence provided.

Crystallographic and Interaction Analysis

- 2-(4-Fluorophenyl)-3-methyl-1H-indole exhibits non-classical N–H···π interactions in its crystal structure, avoiding conventional hydrogen bonds . This suggests that fluorophenyl-substituted indoles may favor π-system interactions, which could influence packing efficiency and solubility.

Pharmacological Potential

- Fluorine and trifluoromethyl groups are prevalent in FDA-approved drugs (e.g., Aprepitant, a neurokinin-1 antagonist) due to their ability to enhance binding and pharmacokinetics . The target compound’s structure aligns with this trend, though specific activity data is needed.

- The nitroethyl group in 3d may confer reactivity but also instability compared to the target’s -CF₃ group, which is more metabolically inert .

Biological Activity

1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative has been studied for its potential applications in treating various diseases, including cancer and bacterial infections. This article reviews the biological activity of this compound, summarizing research findings, case studies, and experimental data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a fluorinated phenyl ring and a trifluoromethyl group attached to the indole core, which contributes to its unique biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity

- Antibacterial Activity

- Antioxidant Properties

Anticancer Activity

Research has demonstrated that compounds with indole structures exhibit promising anticancer properties. For instance, studies have reported that derivatives of indole can target specific cancer cell lines effectively. In one study, derivatives similar to this compound showed selective activity against human colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent cytotoxicity at low concentrations (around 12.3 µM for HCT116) .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 12.3 |

| This compound | MCF-7 | 20.5 |

Antibacterial Activity

The antibacterial effects of indole derivatives have also been explored. Compounds similar to this compound have shown efficacy against various bacterial strains, including multidrug-resistant bacteria. For example, studies indicate that certain indole derivatives possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antibacterial Activity Metrics

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Indole Derivative A | E. faecalis | 40-50 |

| Indole Derivative B | P. aeruginosa | 30 |

Antioxidant Properties

Indoles are known for their antioxidant capabilities, which are crucial for neutralizing free radicals in biological systems. The antioxidant activity of this compound was evaluated using various assays, demonstrating significant inhibition of oxidative stress markers .

Case Studies and Experimental Findings

Several studies have highlighted the promising nature of indole derivatives in therapeutic applications:

- Study on Anticancer Effects : A recent investigation focused on the synthesis and evaluation of fluorinated indoles, revealing that modifications at the phenyl ring significantly enhanced anticancer activity against specific cell lines .

- Antibacterial Assessment : Another study evaluated the antibacterial properties of various indole derivatives against resistant strains, showing that certain substitutions led to improved efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-2-(trifluoromethyl)-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves indole ring formation via cyclization of substituted anilines or electrophilic substitution on pre-formed indoles. For example, intermediates like 3-(4-fluorophenyl)-1-isopropyl-1H-indole derivatives are synthesized using Pd-catalyzed cross-coupling or Friedel-Crafts alkylation (). Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., DCM or toluene). Monitoring via TLC and HPLC ensures purity .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and trifluoromethyl groups). High-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via HPLC (≥95% purity threshold) with UV detection at 254 nm. Crystallization attempts in ethanol or acetonitrile may yield single crystals for X-ray diffraction ( ) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Begin with antimicrobial assays (e.g., broth microdilution against S. aureus and C. albicans) and cytotoxicity testing (MTT assay on HEK-293 or HeLa cells). For CNS activity, receptor-binding assays (e.g., serotonin 5-HT₂A or dopamine D₂) are relevant, given structural similarities to antipsychotic indoles like sertindole ( ) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 93 K) minimizes thermal motion artifacts. Analyze dihedral angles between the indole core and substituents (e.g., fluorophenyl vs. trifluoromethyl groups). For example, in related indoles, non-classical C–H···π or weak hydrogen bonds stabilize crystal packing ( ). Software like SHELX refines structures to R-factors <0.1 .

Q. How do structural modifications (e.g., fluorophenyl vs. biphenyl groups) impact biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. Compare IC₅₀ values in target assays. For instance, replacing 4-fluorophenyl with 4-hydroxyphenyl in indole derivatives reduces logP, enhancing solubility but potentially decreasing membrane permeability ( ). Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like 5-HT₂A .

Q. How should researchers address contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing). Use isogenic cell lines to isolate target-specific effects. For cytotoxicity, differentiate apoptosis (caspase-3 activation) from necrosis (LDH release). Cross-validate findings with orthogonal methods, such as transcriptomics or metabolomics ( ) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

- Methodological Answer : Optimize stoichiometry of expensive reagents (e.g., trifluoromethylating agents) using flow chemistry for better heat/mass transfer. Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Process analytical technology (PAT) tools, like in-situ FTIR, monitor reaction progress in real-time () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.